molecular formula C9H8BClN2O2 B1421130 1-(3-Chlorophenyl)pyrazole-4-boronic acid CAS No. 1072945-88-0

1-(3-Chlorophenyl)pyrazole-4-boronic acid

Cat. No.: B1421130
CAS No.: 1072945-88-0
M. Wt: 222.44 g/mol
InChI Key: QQIIJLJSZUIAKB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C9H8BClN2O2 . It has a molecular weight of 222.44 and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H . The canonical SMILES representation is B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.44 g/mol and a topological polar surface area of 58.3 Ų .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : This compound is an important intermediate in the synthesis of biologically active compounds. It is prepared through specific synthesis methods and plays a crucial role in developing various chemical entities (Zhang Yu-jua, 2013).

  • Regiospecific Synthesis : The synthesis of related compounds, involving chlorophenyl and pyrazole structures, is noted for its regiospecificity. This aspect is vital in organic synthesis, ensuring the production of specific isomers of a compound (Isuru R. Kumarasinghe et al., 2009).

  • Structural Characterization : Studies on similar pyrazole compounds emphasize the importance of structural characterization, often using methods like X-ray crystallography. This helps in understanding the molecular structure and properties of these compounds (Wan-Sin Loh et al., 2013).

  • Synthesis and Characterization of Derivatives : Research has been conducted on the synthesis and structural characterization of silylated or germylated pyrazoleboronic acids. These studies are crucial for understanding the chemical behavior and potential applications of these derivatives (K. Durka et al., 2015).

  • Antimicrobial Studies : Some studies focus on synthesizing and evaluating the antimicrobial potential of compounds structurally similar to 1-(3-Chlorophenyl)pyrazole-4-boronic acid. These findings can lead to the development of new antimicrobial agents (M. Prabhudeva et al., 2017).

  • Development of Novel Fungicides : Research has been conducted on synthesizing novel fungicides, such as SYP-3343, where the pyrazole ring system plays a crucial role. Such studies contribute to the development of new agricultural chemicals (Xun Liu et al., 2011).

  • DFT Calculations and Molecular Docking : The synthesis and computational analysis of related compounds provide insights into their chemical behavior and potential applications in medicinal chemistry (C. Alaşalvar et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[1-(3-chlorophenyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIIJLJSZUIAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674334
Record name [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-88-0
Record name B-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorophenyl)pyrazole-4-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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